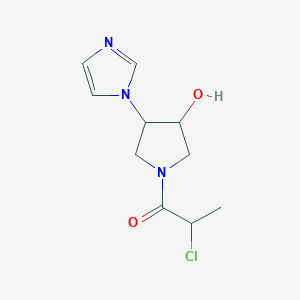

2-chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-(3-hydroxy-4-imidazol-1-ylpyrrolidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O2/c1-7(11)10(16)14-4-8(9(15)5-14)13-3-2-12-6-13/h2-3,6-9,15H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXTVJBIAVZWHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC(C(C1)O)N2C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

The compound has the following chemical structure:

- Molecular Formula : C10H12ClN3O2

- CAS Number : 2098077-66-6

Research indicates that this compound may interact with various biological targets, particularly in modulating receptor activities. The imidazole ring is known for its role in binding to biological receptors, which may contribute to its pharmacological effects.

Anticancer Properties

Several studies have explored the anticancer potential of compounds similar to this compound. For example:

- Cell Line Studies : In vitro studies using A549 human lung adenocarcinoma cells demonstrated that derivatives of pyrrolidine exhibited varying degrees of cytotoxicity. Compounds were tested at concentrations of 100 µM for 24 hours, with viability assessed using MTT assays. Some derivatives showed significant reductions in cell viability compared to controls, indicating potential anticancer activity .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research into similar pyrrolidine derivatives has shown that modifications can enhance or diminish antimicrobial efficacy.

Case Studies and Research Findings

Safety and Toxicity

Toxicological assessments are crucial for understanding the safety profile of new compounds. While specific data on this compound is limited, related compounds have demonstrated low toxicity levels in preliminary studies.

Comparison with Similar Compounds

Reactivity and Functional Group Analysis

- Chloro-Ketone vs. Simple Ketones: The 2-chloro group in the target compound increases electrophilicity at the carbonyl carbon, making it more reactive toward nucleophilic attack compared to non-halogenated analogs like 1g or 1h. This mirrors the use of chlorides as intermediates in amide synthesis (e.g., 1g and 1h are derived from chlorides) .

- Imidazole vs. Aromatic Substituents: The imidazole group in the target compound and compound II introduces hydrogen-bonding capabilities and basicity. However, in compound II, the imidazole is attached to a phenylpropanone backbone, which may enhance π-π stacking interactions in crystal structures .

- Hydroxy-Pyrrolidine vs. This could influence solubility or biological target binding, akin to hydroxy-substituted imidazole derivatives in crystallography studies .

Research Findings and Hypotheses

Synthetic Pathways :

The synthesis of 1g and 1h via chloride precursors suggests that the target compound’s chloro-ketone moiety might be introduced similarly, though the hydroxy and imidazole groups would require orthogonal protection/deprotection strategies .Biological Relevance : Imidazole-containing compounds like compound II are often explored for antimicrobial or anticancer activity. The target compound’s imidazole and hydroxy groups may synergize for kinase inhibition, a hypothesis supported by studies on related pyrrolidine-imidazole hybrids.

Preparation Methods

General Synthetic Strategy

The preparation of this compound involves multi-step organic synthesis techniques focusing on:

- Formation of the pyrrolidine ring with the desired substitution pattern.

- Introduction of the imidazole moiety at the 4-position of the pyrrolidine.

- Attachment of the 2-chloro-propan-1-one side chain at the nitrogen atom of the pyrrolidine ring.

- Control of stereochemistry and functional group compatibility.

Formation of the Pyrrolidine Ring

The pyrrolidine ring is typically constructed via cyclization reactions starting from appropriate linear precursors containing amine and hydroxy functionalities. The cyclization can be achieved through intramolecular nucleophilic substitution or reductive amination methods, depending on the starting materials.

- Cyclization Approach: A linear amino alcohol precursor bearing a protected imidazole substituent undergoes intramolecular nucleophilic attack to form the five-membered pyrrolidine ring.

- Reaction Conditions: These reactions are generally carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions, with temperature control to optimize yield.

Introduction of the Imidazole Group

The 1H-imidazol-1-yl substituent at the 4-position of the pyrrolidine ring is introduced through nucleophilic substitution or coupling reactions.

- Method: The imidazole ring can be attached by reacting a suitable halogenated pyrrolidine intermediate with imidazole under basic conditions to promote substitution.

- Reagents and Solvents: Common solvents include polar aprotic solvents such as acetonitrile or dimethylformamide (DMF), with bases like potassium carbonate or sodium hydride to deprotonate imidazole and facilitate nucleophilic attack.

Attachment of the 2-chloro-propan-1-one Moiety

The 2-chloro-propan-1-one group is introduced onto the nitrogen of the pyrrolidine ring via acylation or alkylation reactions.

- Alkylation: The pyrrolidine nitrogen can be alkylated with 2-chloro-propanoyl chloride or related electrophilic reagents.

- Reaction Conditions: Typically performed at low temperatures to minimize side reactions, in solvents such as dichloromethane or tetrahydrofuran (THF), often in the presence of a base like triethylamine to scavenge the generated HCl.

Optimization of Reaction Parameters

- Temperature: Controlled between 0 °C to room temperature or slightly elevated temperatures depending on the step to maximize yield and selectivity.

- Atmosphere: Inert atmosphere to prevent oxidation or moisture-sensitive side reactions.

- Purification: Column chromatography or recrystallization is used to isolate the pure compound.

- Yield and Purity: Reaction conditions are optimized to achieve high yield and purity, typically monitored by TLC, NMR, and mass spectrometry.

Summary of Typical Synthetic Route

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrrolidine ring formation | Cyclization of amino alcohol precursor under inert gas | Formation of substituted pyrrolidine ring |

| 2 | Imidazole substitution | Nucleophilic substitution with imidazole, base, solvent | Introduction of 1H-imidazol-1-yl group |

| 3 | Alkylation/acylation | Reaction with 2-chloro-propanoyl chloride, base, solvent | Attachment of 2-chloro-propan-1-one moiety |

| 4 | Purification | Chromatography or recrystallization | Isolation of pure target compound |

Research Findings and Analytical Data

- The reactions require careful control of conditions to prevent side reactions such as over-alkylation or hydrolysis.

- Solvent choice critically affects reaction rates and selectivity, with dichloromethane and acetonitrile being preferred.

- The compound’s structure is confirmed by spectroscopic methods including ^1H-NMR, ^13C-NMR, and mass spectrometry.

- Molecular weight and physical properties such as melting point and solubility are consistent with the proposed structure.

Comparative Notes on Related Compounds

While detailed synthetic protocols for this exact compound are limited, analogous compounds with pyrrolidine and imidazole moieties have been synthesized using similar strategies involving:

- Stepwise construction of the heterocyclic ring system.

- Functional group transformations to introduce hydroxy and chloro substituents.

- Use of protecting groups to manage reactive sites during synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.